Methyl 5-oxobicyclo[2.2.1]heptane-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-oxobicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-12-9(11)7-3-6-2-5(7)4-8(6)10/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGMBAGJDTTWSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CC1CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2119687-65-7 | |
| Record name | methyl 5-oxobicyclo[2.2.1]heptane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of methyl 5-oxobicyclo[2.2.1]heptane-2-carboxylate can be achieved through several routes. One common method involves the Diels-Alder reaction, where a furan reacts with an olefinic or acetylenic dienophile to form the bicyclic structure . The reaction conditions typically include the use of a solvent such as toluene and a catalyst to facilitate the reaction. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
Methyl 5-oxobicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of esters or amides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction. Major products formed from these reactions include carboxylic acids, alcohols, esters, and amides.
Scientific Research Applications
Methyl 5-oxobicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with the molecular formula . It features a bicyclo[2.2.1]heptane structure, a common motif in natural and synthetic compounds.
Scientific Research Applications
This compound has applications in chemistry, biology, and industry.
Chemistry It serves as a building block in organic synthesis for creating complex molecules. The synthesis can be achieved through the Diels-Alder reaction, where a furan reacts with an olefinic or acetylenic dienophile to form the bicyclic structure.
Biology The compound's unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry It can be used in the synthesis of polymers and materials with unique properties.
Chemical Reactions
This compound can undergo oxidation, reduction, and nucleophilic substitution reactions.
- Oxidation Oxidation with reagents like potassium permanganate or chromium trioxide can lead to the formation of carboxylic acids or ketones.
- Reduction Reduction using hydrogen gas with a palladium catalyst can result in the formation of alcohols.
- Substitution Nucleophilic substitution at the carbonyl carbon can lead to the formation of esters or amides.
These reactions typically involve organic solvents like dichloromethane and catalysts such as palladium on carbon, with varying temperatures and pressures depending on the specific reaction.
Mechanism of Action
The mechanism of action of methyl 5-oxobicyclo[2.2.1]heptane-2-carboxylate involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying enzyme activity. The pathways involved may include metabolic processes where the compound is either a substrate or an inhibitor, affecting the overall biochemical pathway .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Ring Size and Substituent Variations
Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate
- Structural Difference : The bicyclo[2.2.2]octane framework increases ring size, reducing angular strain compared to bicyclo[2.2.1]heptane.
- Impact : Enhanced stability and altered reactivity in ring-opening or cycloaddition reactions due to reduced strain energy.
- Synthesis : Prepared via similar esterification methods, as evidenced by methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate (CAS: 1250884-84-4) .
Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate
Functional Group Modifications
2-Fluoro-7-oxabicyclo[2.2.1]heptane-2-carboxylate
- Structural Difference : Fluorine substitution at position 2.
- Impact: Enhanced metabolic stability and resistance to esterase-mediated hydrolysis compared to non-fluorinated analogs .
tert-Butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate
- Structural Difference : Nitrogen atom (aza) in the bicyclic framework.
- Impact : Introduces basicity, enabling salt formation (e.g., hydrochloride derivatives) and expanded utility in drug discovery .
5,6-Epoxybicyclo[2.2.1]heptane-2-carboxylate Derivatives
- Key Difference : Epoxy group at positions 5 and 4.
- Reactivity : Unlike the ketone in the target compound, epoxy derivatives exhibit resistance to standard epoxy reagents (e.g., HCl in pyridine) but undergo slow curing with acid anhydrides at high temperatures, suggesting utility in polymer chemistry .
Aminobicyclo[2.2.1]heptane-2-carboxylic Acids
- Key Difference: Amino substituent instead of a ketone.
- Application: Serve as precursors for non-proteinogenic amino acids in peptide synthesis, leveraging stereoselective routes (e.g., Curtius rearrangement) .
Data Tables
Table 1: Physical and Spectral Properties
Research Findings and Trends
- Stereochemical Stability : Bicyclo[2.2.1]heptane derivatives exhibit superior stereochemical integrity compared to larger rings (e.g., [2.2.2]octane), making them preferred in asymmetric synthesis .
- Functional Group Interplay : The ketone in the target compound enables carbonyl-based reactions (e.g., nucleophilic additions), while azabicyclo analogs facilitate heterocyclic diversification .
- Safety Considerations : Analogs with ester groups (e.g., methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate) require stringent handling protocols due to acute toxicity risks .
Biological Activity
Methyl 5-oxobicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound features a bicyclic structure characterized by a ketone and an ester functional group. Its molecular formula is , indicating the presence of various reactive sites that facilitate interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's bicyclic framework allows it to fit into active sites of enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms. This interaction can influence various biochemical pathways, making it a candidate for further pharmacological exploration.
Biological Activities
Research indicates that derivatives of this compound exhibit significant biological activities, including:
- Antimicrobial Properties : Some studies suggest that the compound may possess antimicrobial effects, making it a potential candidate for developing new antibiotics.
- Anti-inflammatory Effects : The compound's structure may allow it to modulate inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Preliminary studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, indicating potential applications in oncology.
Research Findings and Case Studies
Several studies have explored the synthesis and biological evaluation of this compound and its derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
